(2S,4R)-2-amino-4-fluoropentanedioic acid
Overview
Description
(2S,4R)-2-amino-4-fluoropentanedioic acid (AFA) is a naturally occurring amino acid found in a variety of organisms. It can be found in the form of a non-proteinogenic amino acid, as well as in the form of an amino acid derivative. AFA is known for its potential applications in pharmaceuticals, food, and cosmetic industries.
Scientific Research Applications
- Drug Development (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid has been employed in designing and synthesizing novel drug candidates. Researchers explore its potential for treating various diseases. The compound’s structural features make it an attractive scaffold for drug development.
- Protein Engineering Scientists use this compound to modify proteins, particularly enzymes. By incorporating (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid, they aim to enhance protein activity and stability. Such modifications contribute to advancements in biocatalysis and other applications.
- Chiral Synthesis Chiral compounds play a crucial role in drug development. Researchers utilize (2S,4R)-Fmoc-4-(2-naphthylmethyl)pyrrolidine-2-carboxylic acid to synthesize chiral intermediates. These intermediates serve as building blocks for complex molecules with specific stereochemistry.
- Hydroxy amino acids (HAAs) have valuable properties in the chemical and pharmaceutical industry. While not directly mentioned in the results, the hydroxylation of amino acids and their derivatives is an active area of research. Incorporating fluorine atoms (as in the case of (2S,4R)-2-amino-4-fluoropentanedioic acid ) can enhance the bioactivity of these compounds .
- Although not explicitly stated, the presence of fluorine in the compound suggests potential antiviral, antifungal, and antibacterial effects. Researchers may explore its activity against specific pathogens .
Hydroxylation Reactions
Antiviral and Antibacterial Properties
Complex Natural Product Synthesis
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of (2S,4R)-2-amino-4-fluoropentanedioic acid is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the central nervous system, mediating fast synaptic transmission .
Mode of Action
The compound interacts with its target by binding to the Glutamate receptor ionotropic, kainate 2 It’s known that the compound’s fluorinated pyrrolidine ring can stabilize either a cγ-exo or a cγ-endo ring pucker depending on the proline chirality .
Biochemical Pathways
It’s known that the compound is a derivative of glutamic acid , which plays a key role in various metabolic pathways, including protein synthesis and energy production.
Pharmacokinetics
A study on a similar compound, (2s,4r)-4-[18f]fluoroglutamine, showed that it can be used for in vivo pet imaging of glioma xenografts in mice . This suggests that (2S,4R)-2-amino-4-fluoropentanedioic acid might also have suitable pharmacokinetic properties for in vivo imaging.
Result of Action
It’s known that the compound is a derivative of glutamic acid , which is an important neurotransmitter in the brain. Therefore, it’s possible that the compound might affect neurotransmission.
properties
IUPAC Name |
(2S,4R)-2-amino-4-fluoropentanedioic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSHPWJJSVEEAX-GBXIJSLDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)[C@H](C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-2-amino-4-fluoropentanedioic acid | |
CAS RN |
91383-48-1 | |
Record name | rel-(4S)-4-Fluoro-D-glutamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91383-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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